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Compound of Interest

Compound Name: Bucharaine

Cat. No.: B000069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Bucharaine, a monoterpenoid quinoline alkaloid. The information presented herein is essential

for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) has been instrumental in determining the

elemental composition and exact mass of Bucharaine.

Table 1: High-Resolution Mass Spectrometry Data for Bucharaine

Ion Mode Measured m/z Molecular Formula
Calculated Exact
Mass

Negative 330.1711 ([M-H]⁻) C₁₉H₂₅NO₄ 331.178358

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-

Flight (LC-ESI-QTOF) Mass Spectrometry

The mass spectrometric data was acquired using an Agilent 1200 RRLC system coupled with

an Agilent 6520 QTOF mass spectrometer.[1] The analysis was performed under the following

conditions:
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Ion Mode: Negative[1]

Column: Agilent C8 Cartridge Column (2.1x30mm, 3.5 µm) as a guard column, and an

Agilent SB-Aq column (2.1x50mm, 1.8 µm) as the analytical column.[1]

Column Temperature: 60 °C[1]

Mobile Phase:

Solvent A: Water with 0.2% acetic acid[1]

Solvent B: Methanol with 0.2% acetic acid[1]

Flow Rate: 0.6 ml/min[1]

Gradient: A linear gradient from 98% A and 2% B to 2% A and 98% B over 13 minutes,

followed by a 6-minute hold at 2% A and 98% B, and a 5-minute re-equilibration at 98% A

and 2% B.[1]

Retention Time: 8.276 minutes[1]

Scan Range: m/z 100-1000[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of

Bucharaine. While specific tabular data for Bucharaine is not readily available in the public

domain, the initial structure elucidation relied on these techniques to identify the various proton

and carbon environments within the molecule.[2] This includes signals corresponding to

aromatic, olefinic, and aliphatic protons, as well as carbons in different chemical environments.

Infrared (IR) Spectroscopy
The Infrared (IR) spectrum of Bucharaine would provide valuable information about its

functional groups. While a specific spectrum for Bucharaine is not available, the IR spectra of

quinoline, its core heterocyclic system, can offer insights into the expected absorption bands.

For example, the IR spectrum of quinoline shows characteristic peaks for C-H stretching of the

aromatic ring, C=C and C=N stretching vibrations, and out-of-plane bending vibrations.
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Experimental Workflows
The general workflow for the spectroscopic analysis of Bucharaine is outlined below.

A generalized workflow for the isolation and spectroscopic characterization of Bucharaine.

This guide summarizes the currently available spectroscopic data for Bucharaine. Further

research to obtain and publish detailed ¹H NMR, ¹³C NMR, and IR spectral data in an

accessible format would be highly beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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